molecular formula C15H16Cl2N2 B1418367 6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride CAS No. 1172576-12-3

6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Cat. No. B1418367
M. Wt: 295.2 g/mol
InChI Key: SVIOHMAAIIQRBO-UHFFFAOYSA-N
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Description

“6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride” is a chemical compound with the molecular formula C15H15ClN2. It has a molecular weight of 258.75 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of this compound involves several key steps. One of the key steps in the synthesis of the tetrahydronaphthyridine scaffold of this compound is a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas . Another key step is an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia . The synthesis also features a ruthenium-catalyzed enantioselective transfer hydrogenation .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a naphthyridine ring system, which is a bicyclic compound consisting of two fused pyridine rings . The compound also contains a benzyl group and a chlorine atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Heck-type vinylation, formation of dihydronaphthyridine, and ruthenium-catalyzed enantioselective transfer hydrogenation . These reactions are crucial for the formation of the tetrahydronaphthyridine scaffold of the compound .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 258.75 . The compound has an InChI code of 1S/C15H15ClN2/c16-15-7-6-13-11-18 (9-8-14 (13)17-15)10-12-4-2-1-3-5-12/h1-7H,8-11H2 .

Scientific Research Applications

Antivertigo Agents Synthesis

Shiozawa et al. (1984) synthesized various tetrahydro-1,6-naphthyridine derivatives, including 5,6,7,8-tetrahydro-1,6-naphthyridine, for potential use as antivertigo agents. This study highlights the chemical modification of pyridine derivatives to create compounds that could be significant in treating vertigo (Shiozawa et al., 1984).

Acetylcholinesterase Inhibitors

Vanlaer et al. (2009) explored derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridines as potential inhibitors of acetylcholinesterase. These compounds were designed as analogues of huperzine A, and some showed inhibition activities, providing insights into their possible application in treating conditions like Alzheimer's disease (Vanlaer et al., 2009).

Synthesis of Fluoromethoxy Derivatives

Guiadeen et al. (2008) described an efficient synthesis of 3-(difluoromethoxy)- and 3-(trifluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridines. This process could be crucial in developing biologically desirable synthones, indicating potential applications in medicinal chemistry and drug development (Guiadeen et al., 2008).

Inhibitory Action Against Efflux Pumps in Staphylococcus Aureus

Oliveira-Tintino et al. (2020) investigated the antibacterial activity and in vitro inhibition of efflux resistance mechanisms of 1,8-naphthyridine sulfonamides against strains carrying TetK and MrsA efflux pumps. This research offers valuable insights into the potential application of naphthyridines as antibacterial agents, especially in combatting drug-resistant bacterial strains (Oliveira-Tintino et al., 2020).

Retinoid-Related Orphan Receptor γt Inverse Agonist

Tsuruoka et al. (2020) developed an asymmetric synthesis of the tetrahydronaphthyridine scaffold of TAK-828F, a RORγt inverse agonist. This synthesis could be significant in pharmaceutical development, particularly for conditions involving retinoid-related orphan receptors (Tsuruoka et al., 2020).

c-Met Kinase Inhibitors

Wang et al. (2013) conducted a study on the 1,6-naphthyridine motif as a multivalent scaffold in medicinal chemistry. They identified a new class of c-Met kinase inhibitors, which suggests potential applications in cancer therapy (Wang et al., 2013).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements associated with the compound include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

6-benzyl-2-chloro-7,8-dihydro-5H-1,6-naphthyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2.ClH/c16-15-7-6-13-11-18(9-8-14(13)17-15)10-12-4-2-1-3-5-12;/h1-7H,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIOHMAAIIQRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(C=C2)Cl)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656812
Record name 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

CAS RN

1172576-12-3
Record name 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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